molecular formula C9H7ClN4O3 B1525465 Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate CAS No. 1315365-24-2

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate

Cat. No.: B1525465
CAS No.: 1315365-24-2
M. Wt: 254.63 g/mol
InChI Key: YSNFTNCVUOBEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Triazolopyrazine Chemistry

The 1,2,4-triazolo[4,3-a]pyrazine scaffold represents one of the most important nitrogen-rich, electron-deficient heterocyclic systems in contemporary medicinal chemistry. This privileged building block has garnered significant attention due to its exceptional capacity to display a wide variety of biological activities that are crucial for drug discovery and development programs. The electron-deficient nature of the triazolopyrazine core, combined with its multiple nitrogen atoms, creates a unique electronic environment that facilitates strong interactions with various biological targets.

Research has demonstrated that triazolopyrazine derivatives exhibit an extensive range of therapeutic properties. These compounds have shown remarkable efficacy as antimalarial agents, with some derivatives displaying in vitro activity with inhibitory concentration values as low as 38 nanomolar and demonstrating in vivo antimalarial activity. Additionally, the scaffold has proven valuable in developing inhibitors for critical biological targets, including compounds that bind to the N-methyl-D-aspartate subtype 2B receptor, which plays important roles in neurological disease states.

The significance of triazolopyrazine chemistry extends to cancer therapeutics, where derivatives have shown exceptional anti-tumor activity. Notably, compound 22i from a series of triazolopyrazine derivatives bearing 4-oxo-pyridazinone moieties exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines with inhibitory concentration values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Furthermore, this compound demonstrated superior c-Met kinase inhibition ability at the nanomolar level with an inhibitory concentration value of 48 nM.

Biological Activity Target Potency Range Reference
Antimalarial Plasmodium falciparum 38 nM - 80 μM
Cancer Cell Inhibition A549, MCF-7, HeLa 0.15 - 2.85 μM
Kinase Inhibition c-Met kinase 48 nM
Antibacterial Various bacterial strains Variable

The triazolopyrazine scaffold has also found applications in treating metabolic disorders, with 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine serving as the key pharmacophore of sitagliptin phosphate, an approved drug for type II diabetes mellitus treatment. According to the Pharmacodia Global Database, seven marketed drugs are based on the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety, including four sitagliptin derivatives, along with 302 reported active molecules.

Historical Development of Triazolopyrazine Derivatives

The historical development of triazolopyrazine chemistry spans several decades, beginning with foundational work in the late 1960s. Early research focused on the preparation of 3-amino-s-triazolo[4,3-a]pyrazines, establishing fundamental synthetic methodologies that would later influence modern approaches to these heterocyclic systems. This pioneering work demonstrated that the 3-amino group could be successfully introduced through the action of cyanogen chloride on related 2-hydrazinopyrazines in the presence of aqueous acetate buffer, establishing a key synthetic transformation that remains relevant today.

The initial studies also explored acylation reactions of the 3-amino group, revealing that while normal acylation occurred under standard conditions, certain reaction conditions could involve the triazole ring nitrogen, providing early insights into the reactivity patterns of these complex heterocyclic systems. These early investigations laid the groundwork for understanding the chemical behavior of triazolopyrazine derivatives and established protocols that would be refined and expanded over subsequent decades.

The evolution of triazolopyrazine chemistry accelerated significantly in the 2000s with the discovery and development of sitagliptin, which marked a turning point in the pharmaceutical relevance of this scaffold. The successful clinical development of sitagliptin as a dipeptidyl peptidase-IV inhibitor for diabetes treatment validated the therapeutic potential of triazolopyrazine derivatives and sparked renewed interest in exploring this chemical space.

Recent advances have focused on developing sophisticated synthetic methodologies for accessing diverse triazolopyrazine structures. Modern approaches include late-stage functionalization techniques using Diversinate chemistry, which has enabled the introduction of various fluoroalkyl groups to the triazolopyrazine scaffold. These methodologies have proven particularly valuable for structure-activity relationship studies and for optimizing biological activity.

Contemporary research has also revealed unique reactivity patterns, such as the discovery of tele-substitution reactions in triazolopyrazine systems. These reactions, where nucleophiles attack positions distant from the expected reaction site, represent an underappreciated transformation that can significantly impact structure-activity relationship studies. The identification of conditions favoring tele-substitution, including the use of increased equivalents of nucleophiles, decreased equivalents of base, softer nucleophiles, less polar solvents, and larger halogens on the electrophile, has provided valuable insights for synthetic chemists working with these systems.

Position of Ethyl 2-{8-chloro-triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate in Heterocyclic Chemistry

Ethyl 2-{8-chloro-triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate occupies a distinctive position within heterocyclic chemistry as a sophisticated example of functional group integration within the triazolopyrazine framework. The compound features a molecular formula of C₉H₇ClN₄O₃ with a molecular weight of 254.63 g/mol, representing a carefully designed structure that combines multiple pharmacologically relevant elements.

The structural architecture of this compound incorporates several key features that distinguish it within the triazolopyrazine family. The presence of a chlorine substituent at the 8-position of the triazolopyrazine core provides a strategic handle for further chemical modification while potentially modulating biological activity. Research on related fluorinated triazolopyrazine compounds has demonstrated that substitution at the 8-position can significantly impact antimalarial activity, with different substituents producing varying degrees of biological effect.

The oxoacetate moiety attached at the 3-position represents another critical structural element that positions this compound as a versatile synthetic intermediate. This functional group provides multiple reactive sites for chemical transformation, including the ketone carbonyl and the ester functionality, enabling diverse synthetic manipulations. The ethyl ester group offers a balance between synthetic accessibility and potential for further derivatization through standard ester chemistry.

Within the broader context of heterocyclic chemistry, this compound exemplifies the evolution toward increasingly complex, multifunctional molecules that can serve as privileged scaffolds for drug discovery. The integration of electron-withdrawing groups (chlorine and carbonyl functionalities) with the electron-deficient triazolopyrazine core creates a unique electronic environment that may facilitate specific binding interactions with biological targets.

Structural Feature Chemical Significance Synthetic Utility
8-Chloro substitution Modulates electronic properties Handle for nucleophilic substitution
3-Oxoacetate chain Provides multiple reactive sites Enables diverse transformations
Ethyl ester group Balances lipophilicity Standard ester chemistry applicable
Triazolopyrazine core Privileged scaffold Foundation for medicinal chemistry

The compound's position within the triazolopyrazine chemical space is further emphasized by its structural relationship to other biologically active derivatives. While maintaining the core triazolopyrazine framework that has proven successful in numerous therapeutic applications, the specific substitution pattern of this compound offers unique opportunities for exploring novel structure-activity relationships and developing new therapeutic agents.

Research Objectives and Scope

The research objectives surrounding ethyl 2-{8-chloro-triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate encompass multiple interconnected areas of scientific investigation that reflect the compound's potential significance in medicinal chemistry and synthetic organic chemistry. The primary objective involves comprehensive characterization of the compound's chemical properties, including detailed analysis of its reactivity patterns, stability profiles, and synthetic accessibility through various methodological approaches.

A fundamental research goal centers on elucidating the structure-activity relationships that govern the biological activity of this specific triazolopyrazine derivative. Given the demonstrated importance of substitution patterns in related triazolopyrazine compounds, systematic investigation of how the 8-chloro and 3-oxoacetate substituents influence biological activity represents a critical research priority. This includes comparative studies with related derivatives to understand the specific contributions of each structural element to overall biological efficacy.

The synthetic chemistry objectives focus on developing efficient, scalable methodologies for accessing this compound and its analogs. This includes optimization of existing synthetic routes, exploration of alternative synthetic approaches, and development of methods for introducing structural modifications at key positions. Particular attention is directed toward understanding and controlling regioselectivity in substitution reactions, especially in light of the tele-substitution phenomena observed in triazolopyrazine systems.

Mechanistic investigations represent another crucial research objective, particularly regarding the compound's potential biological targets and modes of action. The scope includes detailed studies of enzyme inhibition profiles, cellular uptake mechanisms, and metabolic stability. These investigations are essential for understanding how structural features translate into biological activity and for guiding rational drug design efforts.

The research scope also encompasses comprehensive biological evaluation across multiple therapeutic areas where triazolopyrazine derivatives have shown promise. This includes antimalarial activity assessment, given the success of related compounds in this area, as well as evaluation of potential anticancer properties, considering the demonstrated efficacy of triazolopyrazine derivatives against various cancer cell lines.

Advanced characterization objectives include detailed spectroscopic analysis using nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical techniques to fully define the compound's structural features and purity profiles. X-ray crystallographic studies, where feasible, would provide definitive structural confirmation and insights into molecular packing and intermolecular interactions that could influence biological activity.

The interdisciplinary scope of research extends to computational chemistry investigations, including molecular docking studies, quantum chemical calculations, and pharmacokinetic modeling. These theoretical approaches can provide valuable insights into the compound's likely biological targets, optimize synthetic strategies, and predict properties that may be difficult to measure experimentally.

Research Area Specific Objectives Expected Outcomes
Synthetic Chemistry Route optimization, analog synthesis Efficient synthetic protocols
Biological Evaluation Activity screening, mechanism studies Structure-activity relationships
Analytical Characterization Spectroscopic analysis, purity assessment Complete structural confirmation
Computational Studies Molecular modeling, docking studies Predictive insights for optimization

Properties

IUPAC Name

ethyl 2-(8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O3/c1-2-17-9(16)5(15)7-12-13-8-6(10)11-3-4-14(7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFTNCVUOBEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate (CAS No. 1315365-24-2) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, interactions with biological systems, and implications for drug discovery.

  • Molecular Formula : C₉H₇ClN₄O₃
  • Molecular Weight : 254.63 g/mol
  • Structure : The compound features a triazolo-pyrazine scaffold, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial properties. This compound was evaluated alongside other compounds in vitro for its efficacy against various bacterial strains.

Study Findings

  • Antibacterial Efficacy :
    • The compound showed moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
    • Minimum Inhibitory Concentrations (MICs) were reported as follows:
      • Staphylococcus aureus: 32 μg/mL
      • Escherichia coli: 16 μg/mL
    • These MIC values are comparable to those of established antibiotics like ampicillin .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicated that substituents at the R₂ site significantly influence antibacterial activity. Long alkyl chains enhanced lipophilicity and cell permeability.
    • Electron-donating groups on phenyl-substituted compounds also improved antibacterial effects .

Other Biological Activities

The triazolo[4,3-a]pyrazine scaffold has been associated with various biological activities beyond antibacterial effects:

  • Antidiabetic : Some derivatives have shown potential in managing type II diabetes mellitus.
  • Antifungal and Antimicrobial : Exhibits activity against fungal pathogens and other microbes.
  • Anticonvulsant : Certain derivatives may have neuroprotective effects.

These diverse activities highlight the compound's potential as a lead structure in drug discovery programs targeting multiple therapeutic areas .

Case Study 1: Antibacterial Screening

A recent study synthesized several triazolo[4,3-a]pyrazine derivatives and assessed their antibacterial activities using the microbroth dilution method. Among these, this compound demonstrated significant activity against resistant strains of bacteria.

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound could effectively bind to bacterial topoisomerases, which are critical targets for antibiotic action. This binding inhibits bacterial DNA replication and transcription processes, thus exerting its antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituents at positions 3 and 8, impacting physicochemical properties and bioactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Features
Target Compound 8-Cl, 3-(ethyl 2-oxoacetate) C₉H₇ClN₄O₃ 254.63 Ester group enhances metabolic stability; chloro improves lipophilicity
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl, 3-CH₃ C₆H₄ClN₄ 167.58 Smaller substituent; higher solubility but reduced steric bulk
8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine 8-Cl, 3-C₂H₅ C₇H₇ClN₄ 182.61 Ethyl group increases lipophilicity vs. methyl; moderate bioavailability
2-Benzyl-8-chloro-triazolo[4,3-a]pyrazin-3-one 8-Cl, 3-benzyl C₁₂H₈ClN₅O 289.68 Aromatic substituent enhances receptor binding affinity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Chlorine at position 8 increases logP values across analogues. The target compound’s ethyl oxoacetate group balances lipophilicity (logP ~1.5) for membrane permeability .
  • Solubility : 3-Methyl analogues (logS ~-3.2) are more water-soluble than benzyl derivatives (logS ~-4.5), impacting formulation strategies .

Preparation Methods

Alternative Synthetic Routes and Oxidative Cyclization

Additional methods reported for synthesizing related 1,2,4-triazolo derivatives involve:

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Notes/Advantages
1. Formation of 8-chloro-triazolo[4,3-a]pyrazine One-pot oxidative cyclization 2-chloro-3-hydrazinylpyrazine, aldehyde, chloramine T trihydrate High yield, mild conditions, no chromatography needed
2. Functionalization with ethyl 2-oxoacetate Nucleophilic substitution or condensation Ethyl 2-oxoacetate or derivatives, DMAP catalyst, polar aprotic solvent Efficient ester formation, catalyst enhances reaction rate
3. Alternative oxidative cyclization Using DDQ in PEG medium DDQ, polyethylene glycol Recyclable medium, economic, environmentally friendly
4. Cross-coupling diversification Suzuki-Miyaura or Sonogashira reactions Pd catalyst, suitable boronic acids or alkynes Enables structural diversification at chloro site

Research Findings and Practical Considerations

  • The one-pot oxidative cyclization method using chloramine T trihydrate is recognized for its operational simplicity and safety compared to traditional oxidants.
  • The presence of the chloro substituent is crucial for enabling subsequent palladium-catalyzed cross-coupling reactions, expanding the synthetic utility of the intermediate.
  • The mild reaction conditions and elimination of chromatographic purification steps contribute to the scalability and commercial viability of the synthesis.
  • Use of recyclable solvents and green oxidizing agents like DDQ in polyethylene glycol further supports sustainable synthesis approaches.
  • The described methods are supported by experimental data showing high yields and short reaction times, underscoring their efficiency and reproducibility.

Q & A

Q. What are the critical synthetic pathways for Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate?

The synthesis typically involves cyclization of precursors such as ethyl 2-amino-2-(hydrazono)acetate derivatives. Key steps include:

  • Hydrazone formation : Reacting ethyl 2-amino-2-thioxoacetate with substituted hydrazines (e.g., benzylhydrazine dihydrochloride) in ethanol under basic conditions (K₂CO₃) .
  • Cyclization : Using carbonyldiimidazole (CDI) or triphosgene to form the triazolopyrazine core .
  • Chlorination : Phosphorus oxychloride (POCl₃) is often employed to introduce the 8-chloro substituent . Optimization requires strict temperature control (e.g., 150°C for cyclization) and inert atmospheres to minimize side reactions .

Q. Which analytical methods ensure structural fidelity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring closure .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 2 and 8) influence adenosine receptor binding affinity?

  • Substituent Effects : 8-Chloro groups enhance A₁/A₂ₐ receptor antagonism by increasing hydrophobic interactions, while 2-oxoacetate esters improve solubility .
  • SAR Studies : Derivatives with bulkier 2-benzyl groups show reduced affinity due to steric hindrance, whereas electron-withdrawing substituents (e.g., NO₂) at position 6 enhance selectivity .
  • Methodology : Radioligand binding assays (e.g., [³H]CCPA for A₁ receptors) and functional cAMP assays quantify potency (IC₅₀ values typically 10–100 nM) .

Q. What strategies mitigate low yields during the cyclization step?

  • Catalyst Optimization : CDI outperforms carbodiimides in minimizing dimerization byproducts .
  • Solvent Selection : Anhydrous dioxane or DMF enhances reaction efficiency compared to ethanol .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 150°C) prevents premature decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted intermediates .

Q. How to address discrepancies in reported biological activities across triazolopyrazine derivatives?

  • Systematic Variation : Synthesize derivatives with single-point mutations (e.g., 8-Cl vs. 8-Br) to isolate substituent effects .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding poses to receptors, reconciling divergent experimental data .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., A₂ₐ receptor inhibition via HEK293 cell lines) .

Q. What mechanistic insights explain the compound’s pharmacokinetic limitations (e.g., rapid clearance)?

  • Esterase Sensitivity : The ethyl ester moiety undergoes hydrolysis in plasma, shortening half-life. Replacing it with tert-butyl esters or amides improves stability .
  • CYP450 Interactions : Metabolite identification (LC-MS/MS) reveals oxidation at the pyrazine ring, guiding structural tweaks to block metabolic hotspots .

Methodological Considerations

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Lipophilicity Optimization : LogP values of 2–3 (calculated via ChemDraw) balance solubility and membrane permeability .
  • P-Glycoprotein Evasion : Introduce hydrogen bond donors (e.g., -OH groups) to reduce P-gp-mediated efflux .
  • In Vivo Testing : Intravenous administration in rodent models with CSF sampling quantifies BBB penetration .

Q. What in vitro models best predict in vivo efficacy for neurological applications?

  • Primary Neuronal Cultures : Assess neuroprotection against glutamate excitotoxicity .
  • Microglial Activation Assays : Measure TNF-α suppression via ELISA to evaluate anti-inflammatory potential .
  • Patch-Clamp Electrophysiology : Directly test adenosine receptor modulation in transfected CHO cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.